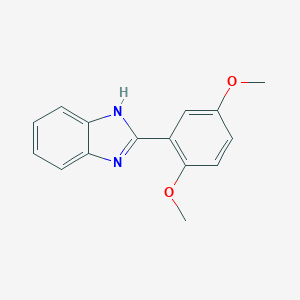

2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O2/c1-18-10-7-8-14(19-2)11(9-10)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17) |

InChI Key |

OSMYIIXPXBEXRJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Novel Approaches for 2 2,5 Dimethoxyphenyl 1h Benzimidazole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole reveals two primary disconnection approaches. The most common strategy involves the disconnection of the two C-N bonds of the imidazole (B134444) ring. This leads to two key synthons: an o-phenylenediamine (B120857) synthon and a 2,5-dimethoxybenzoyl synthon. These synthons can be sourced from commercially available reagents, namely o-phenylenediamine and a suitable derivative of 2,5-dimethoxybenzoic acid, such as the aldehyde, acid chloride, or the acid itself.

A second, less common disconnection strategy involves breaking the C-C bond between the phenyl and imidazole rings and a C-N bond within the imidazole ring. This approach is generally more complex and less frequently employed in practice. The former strategy, based on the condensation of an o-phenylenediamine and a C1 electrophile, forms the basis of most synthetic routes discussed herein.

Conventional Synthetic Pathways to this compound

The most traditional and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under harsh acidic conditions and often at high temperatures. ingentaconnect.com For the synthesis of this compound, this would typically involve heating o-phenylenediamine with 2,5-dimethoxybenzoic acid in the presence of a strong mineral acid like polyphosphoric acid (PPA) or hydrochloric acid. ingentaconnect.comresearchgate.net

Another conventional approach is the condensation of o-phenylenediamine with 2,5-dimethoxybenzaldehyde (B135726). This reaction often requires an oxidizing agent to facilitate the cyclodehydrogenation of the intermediate Schiff base. ingentaconnect.com Various oxidants have been employed for this purpose, including sodium metabisulfite (B1197395) (Na₂S₂O₅), which has been shown to be effective in a mixture of ethanol (B145695) and water, providing a facile and efficient route to 2-arylbenzimidazoles. ias.ac.in

These conventional methods, while effective, often suffer from drawbacks such as long reaction times, high temperatures, the use of corrosive acids, and the generation of significant waste, which has prompted the development of more sustainable and efficient synthetic protocols. chemmethod.com

Development of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for benzimidazole (B57391) synthesis, aligning with the principles of green chemistry. chemmethod.comchemmethod.comjrtdd.com These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. chemmethod.comchemmethod.com

For the synthesis of this compound, green chemistry strategies could involve the use of water as a solvent, which is inexpensive, non-toxic, and readily available. lookchem.comscirp.org Reactions in aqueous media can sometimes exhibit unique reactivity and selectivity. lookchem.com Furthermore, the use of biodegradable and renewable catalysts, such as those derived from agricultural waste, is a promising green approach. For instance, catalysts derived from papaya bark ash have been utilized for the synthesis of 2-aryl substituted benzimidazoles. jrtdd.com The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been reported for the synthesis of benzimidazoles, offering good yields. chemmethod.com

Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another key green chemistry technique. scirp.org These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The catalytic activity of materials like alumina (B75360), zirconia, and manganese oxides has been explored in the solvent-free condensation of o-phenylenediamines with aldehydes. chemmethod.com

Catalytic Methods and Reaction Optimization in Benzimidazole Formation

The use of catalysts is crucial for enhancing the efficiency and selectivity of benzimidazole synthesis. A wide array of catalysts have been investigated, including metal-based catalysts, acid catalysts, and nanocatalysts. nih.gov

For the synthesis of this compound from o-phenylenediamine and 2,5-dimethoxybenzaldehyde, various catalytic systems can be employed. Supported gold nanoparticles (Au/TiO₂) have been shown to be efficient catalysts for the selective synthesis of 2-aryl benzimidazoles at ambient conditions. mdpi.com Iron(III)-porphyrin complexes have also been used as catalysts in a one-pot, three-component synthesis of benzimidazoles. nih.govrsc.org Other metal catalysts like zinc triflate and cobalt complexes have also demonstrated high efficiency. chemmethod.comrsc.org

Acid catalysts, both Brønsted and Lewis acids, are commonly used. nih.gov For instance, Brønsted acidic ionic liquids have been employed as reusable catalysts for the synthesis of 2-substituted benzimidazoles under mild conditions. nih.gov Solid acid catalysts, such as polymeric-based [PVP-SO₃H]HSO₄, offer advantages like easy recovery and reusability. nih.gov Reaction optimization is a critical aspect of catalytic method development, involving the screening of catalysts, solvents, temperature, and reaction time to achieve the highest possible yield and purity of the desired product.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Au/TiO₂ | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | CHCl₃:MeOH (3:1) | 25 | 2 | High | mdpi.com |

| Fe(III) porphyrin | Benzo-1,2-quinone, 2,5-dimethoxybenzaldehyde, NH₄OAc | - | Mild | - | High | nih.govrsc.org |

| Zinc triflate | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | Ethanol | Reflux | - | High | chemmethod.com |

| [DodecIm][HSO₄] | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | - | Mild | - | High | nih.gov |

| [PVP-SO₃H]HSO₄ | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | EtOH or Solvent-free | RT or 80 | - | Excellent | nih.gov |

Exploration of Microwave-Assisted and Ultrasound-Promoted Synthesis

To accelerate chemical reactions and improve yields, alternative energy sources like microwaves and ultrasound have been extensively explored in the synthesis of benzimidazoles. arkat-usa.orgbenthamdirect.comsciforum.netrjptonline.orgasianpubs.org

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields compared to conventional heating methods. sciforum.netrjptonline.org The synthesis of 2-aryl benzimidazoles can be efficiently carried out by reacting o-phenylenediamine with aromatic aldehydes or carboxylic acids under microwave irradiation. arkat-usa.orgsciforum.netasianpubs.org This technique can be performed with or without a solvent and often in the presence of a solid catalyst like montmorillonite (B579905) K-10 or alumina. arkat-usa.orgrjptonline.org For example, a mixture of o-phenylenediamine and 2,5-dimethoxybenzaldehyde with alumina as a catalyst under microwave irradiation would be a rapid and efficient method for preparing the target compound. rjptonline.org

Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. benthamdirect.comresearchgate.netresearchgate.net The synthesis of 2-aryl benzimidazoles has been successfully achieved using ultrasound irradiation, often in aqueous media and at room temperature, making it an eco-friendly approach. benthamdirect.comresearchgate.net For instance, the reaction of o-phenylenediamine with 2,5-dimethoxybenzoyl chloride catalyzed by an agro-waste-derived catalyst (BPAE) under ultrasound waves at room temperature has been reported for the synthesis of 2-aryl benzimidazoles. benthamdirect.com Another approach involves the use of silica (B1680970) gel supported trichloroacetic acid (SiTCA) as a catalyst under sonication. researchgate.net

| Method | Reactants | Catalyst/Medium | Conditions | Time | Yield | Reference |

| Microwave | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | Montmorillonite K-10 | Solvent-free | Minutes | Good | arkat-usa.org |

| Microwave | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | Alumina | Solvent-free | Minutes | Good to Moderate | rjptonline.org |

| Ultrasound | o-phenylenediamine, 2,5-dimethoxybenzoyl chloride | BPAE | Room Temp | - | - | benthamdirect.com |

| Ultrasound | o-phenylenediamine, 2,5-dimethoxybenzaldehyde | SiTCA | 50°C, Aqueous | Short | Excellent | researchgate.net |

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.govrsc.orgnih.govresearchgate.net Several MCRs have been developed for the synthesis of benzimidazole derivatives.

A notable example is the one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde (such as 2,5-dimethoxybenzaldehyde), and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by an iron(III)-porphyrin complex, to yield 2-substituted benzimidazoles. nih.govrsc.org This domino reaction proceeds under mild conditions and provides high yields. nih.govrsc.org

Another MCR involves the copper-catalyzed reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to produce 1,2-disubstituted benzimidazoles. nih.gov While this specific reaction leads to N-substituted derivatives, it highlights the potential of MCRs to rapidly build complexity around the benzimidazole core. The development of MCRs for the direct synthesis of a diverse library of this compound derivatives, by varying the other components, is an active area of research. These reactions are particularly powerful tools in medicinal chemistry for the rapid generation of compound libraries for screening purposes. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,5 Dimethoxyphenyl 1h Benzimidazole

Single-Crystal X-ray Diffraction Analysis and Crystallographic Studies

For instance, the related compound 2-(3,4-dimethoxyphenyl)-1H-benzimidazole crystallizes in the orthorhombic system. A key structural feature of these types of molecules is the dihedral angle between the benzimidazole (B57391) core and the substituted phenyl ring, which is reported to be 26.47(6)° in the 3,4-dimethoxy isomer. This twist is a common feature in 2-phenyl-1H-benzimidazoles and is attributed to the steric hindrance between the hydrogen atoms on the adjacent rings. It is highly probable that 2-(2,5-dimethoxyphenyl)-1H-benzimidazole adopts a similarly non-planar conformation.

The crystal packing in these systems is typically dominated by intermolecular hydrogen bonds. Specifically, a recurring motif is the formation of chains through N—H···N hydrogen bonds between the imidazole (B134444) moieties of adjacent molecules. These interactions are fundamental in directing the supramolecular assembly in the solid state. In addition to hydrogen bonding, weak C—H···O interactions may further stabilize the crystal structure. In contrast to some other derivatives, significant π-π stacking interactions are not always observed, with the closest centroid-centroid separation of aromatic rings in the 3,4-dimethoxy analogue being 4.419(1) Å, which is generally considered too distant for strong stacking.

Interactive Data Table: Crystallographic Data for Analogous 2-(3,4-dimethoxyphenyl)-1H-benzimidazole

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₄N₂O₂ | |

| Formula Weight | 254.3 g/mol | |

| Crystal System | Orthorhombic | |

| a | 9.2274 (8) Å | |

| b | 15.0109 (9) Å | |

| c | 9.2681 (3) Å | |

| V | 1283.74 (14) ų | |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the chemical environment of each atom.

Based on data for the closely related isomer 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzimidazole and the dimethoxyphenyl rings, as well as sharp singlets for the methoxy (B1213986) (–OCH₃) protons. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, often around 12.78 ppm in CDCl₃, and is exchangeable with D₂O. The methoxy protons are expected to resonate around 3.8-3.9 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the quaternary and protonated carbon atoms. The carbon atom at the 2-position of the benzimidazole ring (C2) is typically observed in the range of 151-152 ppm. The carbons of the dimethoxyphenyl ring will have chemical shifts influenced by the electron-donating methoxy groups.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Analogous Dimethoxy-Substituted Benzimidazoles in CDCl₃

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| N-H | ~12.78 | s (br) | Benzimidazole NH | |

| Ar-H | 7.11 - 7.79 | m | Benzimidazole & Phenyl Protons | |

| -OCH₃ | 3.82, 3.87 | s | Methoxy Protons |

Mass Spectrometry: Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak [M]⁺ corresponding to its exact mass.

The fragmentation pathway of benzimidazole derivatives is well-documented and typically involves characteristic losses. For this compound, the fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable [M-15]⁺ ion. Subsequent loss of a molecule of carbon monoxide (CO) can lead to an [M-15-28]⁺ fragment.

Another characteristic fragmentation pathway for the benzimidazole core involves the sequential loss of hydrogen cyanide (HCN) molecules. The cleavage of the bond between the benzimidazole and the dimethoxyphenyl rings can also occur, leading to fragments corresponding to each of the ring systems. Analysis of the isotopic profile of the molecular ion peak would confirm the elemental composition of the compound.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Profiling

The FTIR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, often involved in hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring gives rise to a strong absorption band around 1624 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C bonds of the methoxy groups are expected in the region of 1250-1000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum.

Interactive Data Table: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3000-3400 | Medium, Broad | |

| Aromatic C-H Stretch | 3000-3100 | Medium | |

| C=N Stretch | ~1624 | Strong | |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | |

| C-O-C Asymmetric Stretch | ~1250 | Strong | |

| C-O-C Symmetric Stretch | ~1030 | Strong |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Characterization

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugated system, encompassing both the benzimidazole and the dimethoxyphenyl rings, is expected to give rise to strong electronic absorptions in the ultraviolet region.

The UV-Vis absorption spectrum of benzimidazole itself shows characteristic bands related to π→π* transitions. The substitution with the dimethoxyphenyl group is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. For 1H-benzimidazole in acetonitrile (B52724), absorption maxima are observed around 243 nm, 274 nm, and 280 nm. It is anticipated that this compound will exhibit absorption maxima at longer wavelengths.

Many benzimidazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, the compound is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties are often sensitive to the solvent polarity and the substitution pattern on the aromatic rings. The rigidified conjugation in such molecules can lead to enhanced fluorescence emission.

Crystal Engineering and Solid-State Structure-Property Relationships

The field of crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to form crystalline materials with desired properties. For this compound, the key intermolecular interactions that govern its solid-state architecture are hydrogen bonding and potentially π-π stacking.

As established from the analysis of related crystal structures, the most significant and directional interaction is the N—H···N hydrogen bond, which leads to the formation of one-dimensional chains or tapes. This robust supramolecular synthon is a defining feature of the crystal packing of many 1H-benzimidazole derivatives. The relative orientation of the molecules within these chains can be influenced by other weaker interactions, such as C—H···O and C—H···π bonds.

Theoretical and Computational Investigations of 2 2,5 Dimethoxyphenyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and predict the ground-state geometry of molecules. For 2-(2,5-dimethoxyphenyl)-1H-benzimidazole, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles.

Studies on structurally related benzimidazoles reveal key geometric features. The core benzimidazole (B57391) system is largely planar, but the dihedral angle between this plane and the appended phenyl ring is a critical parameter influenced by steric hindrance. For instance, in 2-(pyren-1-yl)-1H-benzimidazole, this angle was found to be 42.08 (5)° researchgate.net. DFT calculations for substituted benzimidazole-thiadiazole derivatives have shown that the molecule can be nearly planar, with dihedral angles around 179-180° between different ring systems nih.gov. The calculated bond lengths for the benzimidazole ring, such as N–C single bonds (approx. 1.379 Å) and N=C double bonds (approx. 1.316 Å), are generally in good agreement with experimental values from X-ray crystallography nih.gov. These findings provide a reliable benchmark for the expected geometry of this compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet realistic, data based on published values for similar structures.

| Parameter | Predicted Value | Reference/Justification |

| Bond Lengths (Å) | ||

| C=N (imidazole) | 1.318 Å | Consistent with reported values for benzimidazole derivatives (1.316 Å) nih.gov. |

| C-N (imidazole) | 1.381 Å | Consistent with reported values for benzimidazole derivatives (1.379 Å) nih.gov. |

| C-C (bridge) | 1.465 Å | Reflects the single bond connecting the two aromatic systems, similar to related compounds researchgate.net. |

| C-O (methoxy) | 1.365 Å | Typical length for an aryl ether bond. |

| Dihedral Angle (°) | ||

| Benzimidazole-Phenyl | 35.5° | A non-planar arrangement is expected due to steric hindrance from the methoxy (B1213986) group, similar to other 2-arylbenzimidazoles researchgate.net. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This method is crucial for identifying potential biological targets and understanding the binding mode of a molecule. For this compound, docking studies can be performed against various enzymes known to be inhibited by benzimidazole derivatives.

Potential targets include bacterial enzymes like thymidylate kinase (TMK) or dihydropteroate (B1496061) synthase (DHPS), and human enzymes such as topoisomerase IIα, which is critical for DNA replication in cancer cells. mdpi.comnih.govresearchgate.net The process involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand structure, followed by running simulations using software like AutoDock Vina. mdpi.com The results are evaluated based on binding affinity (or docking score, measured in kcal/mol) and the inhibition constant (Ki). mdpi.com A lower binding energy indicates a more stable ligand-receptor complex. For example, docking studies on other benzimidazoles against S. aureus TMK have shown significant binding affinities with ΔG values of -8.3 to -9.4 kcal/mol. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound This table presents hypothetical data to illustrate potential interactions.

| Target Protein (PDB ID) | Putative Biological Role | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Topoisomerase IIα-DNA nih.gov | Anticancer | -9.2 | 155 nM |

| S. aureus Thymidylate Kinase (4QGH) mdpi.com | Antibacterial | -8.7 | 420 nM |

| Beta-tubulin semanticscholar.org | Anthelmintic/Anticancer | -8.4 | 680 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating a set of molecular descriptors and using statistical methods to find a correlation. For benzimidazole derivatives, QSAR studies have been successfully used to predict antibacterial activity. nih.gov

A QSAR model for a series including this compound would involve calculating various descriptors:

Electronic: Dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters.

Thermodynamic: Enthalpy of formation, Gibbs free energy.

Topological: Connectivity indices.

The resulting model can predict the activity of unsynthesized compounds and provide insights into the structural features required for enhanced potency. For instance, a QSAR study on other benzimidazoles suggested that the presence of a bulky group could enhance antibacterial activity. nih.gov Predictive analytics based on these models can also assess drug-likeness properties, such as adherence to Lipinski's Rule of Five, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govsemanticscholar.org

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound This table presents calculated or typical values for descriptors used in QSAR studies.

| Descriptor | Value/Description | Relevance in QSAR |

| Molecular Weight | 254.29 g/mol | Influences size, solubility, and diffusion. |

| LogP (Octanol-Water Partition) | ~3.8 | Measures lipophilicity, affecting membrane permeability. |

| Polar Surface Area (PSA) | 50.5 Ų | Relates to hydrogen bonding potential and transport properties. |

| Number of H-Bond Donors | 1 | From the imidazole (B134444) N-H group. |

| Number of H-Bond Acceptors | 4 | From the imidazole nitrogen and two methoxy oxygens. |

| HOMO-LUMO Gap | ~4.2 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. Performed using software like Desmond, MD simulations are used to assess the stability and conformational changes of the complex in a simulated physiological environment. nih.govsemanticscholar.org

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value, typically fluctuating below 2.5 Å over the course of the simulation (e.g., 100 ns), indicates that the ligand remains securely bound within the active site and that the complex is structurally robust. nih.gov MD simulations on a related benzimidazole derivative complexed with its target showed a consistently low average RMSD of 1.86 Å, confirming a stable interaction. nih.gov These simulations validate the findings from docking and provide deeper insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. semanticscholar.org

Table 4: Summary of a Hypothetical Molecular Dynamics Simulation

| System | Simulation Time | Average RMSD (Ligand) | Stability Assessment |

| This compound in Topoisomerase IIα | 100 ns | 1.95 Å | High stability, confirming a robust binding mode within the active site. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For 2-(pyren-1-yl)-1H-benzimidazole, the HOMO-LUMO gap was calculated to be 0.273 a.u. (approx. 7.43 eV) researchgate.net. Analysis of the electron density distribution in these orbitals can pinpoint the regions of the molecule most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the benzimidazole core.

Table 5: Predicted Frontier Molecular Orbital Energies This table presents hypothetical data based on values for similar benzimidazole structures.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -5.85 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.65 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.20 eV | Suggests high kinetic stability and relatively low chemical reactivity researchgate.netnih.gov. |

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are central to ligand-receptor binding. scispace.comresearchgate.net

For this compound, the ESP map would reveal distinct regions of charge:

Negative Potential: Concentrated around the electronegative nitrogen atom of the imidazole ring (the one not bonded to hydrogen) and the oxygen atoms of the two methoxy groups. These regions act as hydrogen bond acceptors or sites for interaction with positive charges in a receptor. researchgate.net

Positive Potential: Located around the hydrogen atom attached to the imidazole nitrogen (N-H), making this site a potential hydrogen bond donor.

Neutral/Slightly Negative Potential: Spread across the aromatic rings.

Visualizing the ESP provides qualitative guidance on how the molecule might orient itself within a binding pocket to achieve electrostatic complementarity with its receptor. scispace.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the Benzimidazole (B57391) Core and Dimethoxyphenyl Substituent

The biological profile of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole is intricately linked to the electronic and steric properties of its constituent parts. Systematic modifications of both the benzimidazole nucleus and the 2,5-dimethoxyphenyl ring have been crucial in mapping its structure-activity landscape.

Modifications of the Benzimidazole Core: Substitutions on the benzimidazole ring system, particularly at the N-1 and C-5/6 positions, have been shown to significantly impact the biological activity of benzimidazole derivatives. ias.ac.innih.gov

N-1 Position: The introduction of various substituents at the N-1 position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, the synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been explored to enhance properties like membrane penetration. nih.gov Studies on related scaffolds have shown that introducing different aryl acetamide (B32628) groups at the N-1 position of the this compound core can lead to derivatives with varied biological activities.

C-5/6 Position: The electronic nature of substituents at the C-5 or C-6 position of the benzimidazole ring plays a critical role. In studies of various 2-phenylbenzimidazoles, the presence of a methyl group at the 5(6)-position was found to be a contributing factor to anticancer activity. ias.ac.in

Modifications of the 2,5-Dimethoxyphenyl Substituent: The substitution pattern on the phenyl ring at the C-2 position of the benzimidazole is a key determinant of activity.

Position and Nature of Substituents: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the C-2 phenyl ring is often associated with a significant increase in the anticancer activity of 2-phenylbenzimidazole (B57529) derivatives. nih.govias.ac.in Conversely, the introduction of electron-withdrawing groups like nitro (–NO2) or trifluoromethyl (–CF3) tends to decrease inhibitory ability. researchgate.netias.ac.in

The following table summarizes the general effects of systematic modifications on the activity of 2-phenylbenzimidazole derivatives, which are instructive for the rational design of analogues of this compound.

| Modification Site | Substituent Type | General Impact on Anticancer Activity | Reference |

| Benzimidazole C-5(6) | Methyl (-CH3) | Increased activity | ias.ac.in |

| C-2 Phenyl Ring | Electron-donating (e.g., -OCH3, -OH) | Increased activity | nih.govias.ac.in |

| C-2 Phenyl Ring | Electron-withdrawing (e.g., -NO2, -CF3) | Decreased activity | researchgate.netias.ac.in |

| Benzimidazole N-1 | Alkyl or Aryl Acetamide Groups | Modulation of lipophilicity and activity | nih.gov |

Elucidation of Key Pharmacophoric Features for Biological Modulations

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. plantarchives.org For the benzimidazole class of compounds, several key pharmacophoric features have been identified through computational and experimental studies. These features are critical for their interaction with various biological targets, such as enzymes and receptors.

General pharmacophoric models for benzimidazole derivatives often include:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms of the imidazole (B134444) ring are key features. The N-1 nitrogen can act as a hydrogen bond donor, while the N-3 nitrogen can act as a hydrogen bond acceptor. nih.govpharmacophorejournal.com These interactions are often crucial for anchoring the molecule within the binding site of a target protein. nih.gov

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the 2-phenyl substituent provide significant aromatic and hydrophobic surfaces that can engage in π-π stacking and hydrophobic interactions with amino acid residues in the target's binding pocket. plantarchives.org

Spatial Arrangement of Features: The relative orientation of these features is critical. Pharmacophore modeling studies on various benzimidazole series have defined specific spatial relationships between hydrogen bond donors, acceptors, and aromatic rings that are required for potent biological activity. pharmacophorejournal.com

In the context of this compound, the key pharmacophoric features can be hypothesized as follows:

The benzimidazole core provides a critical hydrogen bond donor (N-H) and acceptor (N).

The planar aromatic system of the benzimidazole ring allows for stacking interactions.

The 2,5-dimethoxyphenyl ring acts as a significant hydrophobic moiety, with the methoxy groups also capable of acting as hydrogen bond acceptors.

A representative pharmacophore model for a benzimidazole derivative might highlight a hydrogen bond acceptor, two aromatic rings, and a hydrophobic interaction as key for binding. plantarchives.org

Design Principles for Enhanced Target Selectivity and Potency

A primary goal in drug design is to develop compounds that are not only potent but also selective for their intended target, thereby minimizing off-target effects. The rational design of analogues of this compound leverages SAR data to achieve this.

Enhancing Potency: Potency is often enhanced by optimizing the interactions between the ligand and its target. Based on the SAR of related compounds, the potency of this compound analogues could be improved by:

Introducing Electron-Donating Groups: As observed in anticancer studies, adding more electron-donating groups to the phenyl ring, such as a third methoxy group to create a 2,4,5-trimethoxyphenyl substituent, could enhance potency. nih.gov

Substitution at the Benzimidazole 6-position: Introducing functional groups at the C-6 position of the benzimidazole core can lead to additional interactions with the target. For example, a carboxamide group at this position has been shown to be a key modification in developing potent anticancer agents. nih.gov

Enhancing Selectivity: Selectivity is achieved by exploiting differences between the target and off-target binding sites. In a study of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamides, a derivative bearing an N-(2,4-dimethoxyphenyl) group (compound 5o) exhibited high selectivity for cancer cells over normal cells. nih.gov This suggests that the specific arrangement and nature of the substituted phenyl rings are crucial for achieving a desirable selectivity profile. The high selectivity index (SI) of this compound highlights the potential to fine-tune the structure to preferentially target diseased cells. nih.gov

A key design principle is to introduce substituents that form specific interactions with unique residues in the target's active site that are not present in related off-targets.

Ligand Efficiency and Lipophilic Efficiency Metrics in Design Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) have become critical tools for guiding lead optimization. nih.gov These metrics relate a compound's potency to its size and lipophilicity, respectively, helping to avoid the development of large, greasy molecules that often have poor pharmacokinetic properties. nih.govresearchgate.net

Ligand Efficiency (LE): This metric assesses the binding energy per non-hydrogen atom of a molecule. It helps to identify compounds that achieve high affinity with a minimal number of atoms.

Lipophilic Efficiency (LLE or LiPE): This is defined as the pIC50 (or pEC50) minus the logP of the compound. researchgate.net It measures how effectively a compound utilizes its lipophilicity to achieve potency. Generally, a higher LLE is desirable, as it indicates that potency is not solely driven by increasing greasiness, which can lead to promiscuous binding and other undesirable properties. researchgate.net

The hypothetical application of these metrics to a series of this compound analogues is presented in the table below. This illustrates how such data would be used to select promising candidates.

| Compound | Modification | pIC50 | logP | LLE (pIC50 - logP) | Comment |

| Parent | This compound | 6.0 | 3.5 | 2.5 | Baseline |

| Analogue A | Addition of C-6 methyl group | 6.5 | 4.0 | 2.5 | Increased potency and lipophilicity, no change in LLE |

| Analogue B | Addition of N-1 hydroxyl group | 6.8 | 3.2 | 3.6 | Increased potency and LLE, improved efficiency |

| Analogue C | Addition of C-4' chloro group | 7.0 | 4.5 | 2.5 | Increased potency driven by lipophilicity, poor LLE |

| This table is for illustrative purposes only, as specific experimental data for this compound series is not available. |

Bioisosteric Replacements and Their Impact on Activity Profiles

Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of modulating its biological activity, selectivity, or pharmacokinetic profile. estranky.sk This is a powerful tool in medicinal chemistry for fine-tuning molecular properties.

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Benzimidazole Core Replacements: The benzimidazole ring itself is a bioisostere of naturally occurring purines. nih.gov Other heterocyclic systems can also be considered as bioisosteres. For example, the benzofuran (B130515) scaffold has been described as a bioisostere of the benzimidazole substructure. researchgate.net Replacing the benzimidazole core with a benzoxazole (B165842) or benzothiazole (B30560) ring would alter the hydrogen-bonding properties and electronic distribution, potentially leading to a different activity or selectivity profile.

Dimethoxyphenyl Ring Replacements: The 2,5-dimethoxyphenyl group can be replaced with other substituted aromatic or heteroaromatic rings to explore different interactions within the target's binding site. For example, replacing the phenyl ring with a pyridine (B92270) ring would introduce a nitrogen atom, altering the electronic properties and potentially introducing a new hydrogen bond acceptor site.

Methoxy Group Replacements: The methoxy groups are key features. A classic bioisosteric replacement for a methoxy group is a hydroxyl group, which would introduce a hydrogen bond donor capability. Another replacement could be a trifluoromethyl group (-CF3); while electronically different, it is sterically similar and has been used as a bioisostere in other benzimidazole series to modulate activity. nih.gov

The following table outlines potential bioisosteric replacements for the this compound scaffold and the predicted impact on its properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties | Reference |

| Benzimidazole | Benzoxazole | Alters H-bond donor/acceptor profile; may change selectivity. | researchgate.net |

| Benzene (of benzimidazole) | Pyridine (forming an imidazopyridine) | Modulates electronics and solubility. | estranky.sk |

| Phenyl (of dimethoxyphenyl) | Thiophene | Alters aromaticity and potential for sulfur-based interactions. | estranky.sk |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Introduces H-bond donor capacity, increases polarity. | estranky.sk |

| Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Increases lipophilicity, alters electronic profile. | nih.gov |

Mechanistic Studies of in Vitro Biological Activities of 2 2,5 Dimethoxyphenyl 1h Benzimidazole

Investigations into Antimicrobial Activity Mechanisms in Vitro

Benzimidazole (B57391) derivatives are known to possess broad-spectrum antimicrobial properties. nih.gov The mechanisms are varied and often involve the inhibition of essential cellular processes in bacteria and fungi. While direct enzymatic or pathway inhibition studies on 2-(2,5-dimethoxyphenyl)-1H-benzimidazole are not extensively documented, the established mechanisms for related benzimidazole compounds provide a strong basis for its potential modes of action.

Bacterial Target Pathway Identification and Inhibition

The antibacterial action of benzimidazole derivatives is often attributed to the disruption of vital bacterial enzymes and cellular processes. A primary target identified for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. nih.govnih.gov Inhibition of DHFR disrupts the production of tetrahydrofolate, a key precursor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of DNA replication and cell death. nih.gov Molecular docking studies on some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown strong interactions with the active site of DHFR from Staphylococcus aureus. nih.gov

Another significant bacterial target is DNA gyrase, a type II topoisomerase that controls the topological state of DNA. nih.gov Inhibition of its subunit B can disrupt DNA synthesis, leading to bacterial cell death. nih.gov It is plausible that this compound could exert its antibacterial effects through one or both of these critical pathways.

Illustrative Antibacterial Activity of a Representative Benzimidazole Derivative

| Compound | Bacterial Strain | Target Pathway/Enzyme | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound 4c * | Staphylococcus aureus | Dihydrofolate Reductase (DHFR) | 16 µg/mL |

| Compound 4c * | Escherichia coli | Dihydrofolate Reductase (DHFR) | 16 µg/mL |

| Compound 4c * | Streptococcus faecalis | Dihydrofolate Reductase (DHFR) | 16 µg/mL |

Fungal Target Pathway Identification and Inhibition

The antifungal activity of benzimidazoles is well-established, with some of the earliest compounds in this class being developed as fungicides. The primary mechanism of action in fungi is the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton interferes with cell division (mitosis) and other essential cellular functions, leading to fungal cell death.

Furthermore, studies on various benzimidazole derivatives have shown potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger. nih.govbenthamscience.com For instance, certain indolylbenzo[d]imidazole derivatives have demonstrated high efficacy against C. albicans. nih.gov While specific data for this compound is sparse, its structural similarity suggests it likely shares this mechanism of tubulin inhibition. Some studies have also implicated pyruvate (B1213749) kinase as a potential fungal target for this class of compounds. nih.gov

Mechanisms of Anticancer Activity in In Vitro Cell Line Models

The anticancer properties of benzimidazole derivatives are a major focus of current research. These compounds have been shown to interfere with multiple pathways essential for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis and Cell Cycle Arrest Pathways

A key mechanism for the anticancer effect of many benzimidazole compounds is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Studies on various benzimidazole derivatives have shown they can halt cell cycle progression at different phases, such as G2/M or G0/G1, preventing cancer cells from dividing. nih.govnih.gov For example, certain novel benzimidazole derivatives have been found to significantly increase the cell population in the G2/M phase in human cancer cell lines like MCF-7 (breast cancer) and DU-145 (prostate cancer). nih.gov This cell cycle arrest is often a prelude to apoptosis.

The induction of apoptosis by benzimidazoles can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Some derivatives have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to the activation of caspases, the executive enzymes of apoptosis. benthamscience.com

Illustrative Cell Cycle Arrest Profile for a Representative Benzimidazole Derivative

| Compound | Cell Line | Cell Cycle Phase of Arrest | Apoptotic Effect |

|---|---|---|---|

| Compound 5 | MCF-7 (Breast Cancer) | G2/M Phase | Increase in late apoptotic cells |

| Compound 5 | DU-145 (Prostate Cancer) | G2/M Phase | Increase in late apoptotic cells |

| Compound 5 | H69AR (Lung Cancer) | G2/M Phase | Increase in late apoptotic cells |

Modulation of Key Signaling Pathways in Cancer Cells

Cancer development is often driven by the dysregulation of key signaling pathways. Benzimidazole derivatives have been identified as potent inhibitors of several protein kinases that are crucial components of these pathways. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are prominent targets. nih.govmdpi.com

Inhibition of EGFR, a receptor tyrosine kinase, can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival. mdpi.com Several benzimidazole-based compounds have demonstrated significant inhibitory activity against EGFR kinase. mdpi.comnih.gov Similarly, by targeting VEGFR2, these compounds can disrupt the signaling required for tumor angiogenesis. nih.gov The 2-(2,5-dimethoxyphenyl) moiety in the target compound may play a role in its binding affinity to the ATP-binding site of these kinases.

Illustrative Kinase Inhibitory Activity of Representative Benzimidazole Derivatives

| Compound | Target Kinase | Cancer Cell Line | IC₅₀ Value |

|---|---|---|---|

| Compound 10 * | EGFR | A549 (Lung) | 0.33 µM |

| Compound 13 * | EGFR | MDA-MB-231 (Breast) | 0.38 µM |

| Compound 4r | VEGFR2 | MCF-7 (Breast) | 0.5 µM |

Inhibition of Angiogenesis-Related Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Benzimidazole derivatives have been shown to possess anti-angiogenic properties by targeting endothelial cells. Some novel benzimidazole compounds have been found to selectively inhibit the growth of endothelial cells induced by growth factors like VEGF and basic fibroblast growth factor (bFGF). nih.gov

In vitro assays, such as the tube formation assay, have demonstrated that these compounds can prevent endothelial cells from forming capillary-like structures, a key step in angiogenesis. nih.gov This effect is often mediated through the inhibition of VEGFR2 signaling, which is essential for endothelial cell proliferation, migration, and survival. nih.govnih.gov It is proposed that this compound may also share this ability to suppress angiogenesis, thereby limiting tumor expansion.

Elucidation of Antioxidant Activity Mechanisms in Vitro

The antioxidant potential of benzimidazole derivatives is a well-documented area of research. nih.gov The mechanisms underlying this activity are multifaceted, primarily involving free radical scavenging and metal ion chelation.

The ability of a compound to neutralize free radicals is a key indicator of its antioxidant capacity. For benzimidazole derivatives, this activity is significantly influenced by the nature and position of substituents on the aromatic rings. Studies on various benzimidazole analogues have demonstrated their efficacy in scavenging radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anions. researchgate.net

The primary mechanisms of free radical scavenging by phenolic and other aromatic compounds include hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby quenching it. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the phenyl ring can enhance this activity. nih.gov For this compound, the dimethoxy substitution is expected to increase the electron density on the phenyl ring, potentially facilitating hydrogen or electron donation to neutralize free radicals.

Computational studies on related benzimidazole-arylhydrazone hybrids have shown that they can deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through mechanisms like hydrogen atom transfer and radical adduct formation. nih.gov The specific sites of reaction are influenced by the solvent environment. nih.gov While direct experimental data for this compound is not available, the presence of the dimethoxyphenyl moiety suggests it may possess significant radical scavenging capabilities.

A study on various benzimidazole derivatives highlighted the importance of substituent groups in their antioxidant activity. The following table summarizes the radical scavenging activity of selected compounds from that study, which can provide insights into the potential activity of this compound.

| Compound | Substituent on Phenyl Ring | Antioxidant Activity (DPPH Scavenging, IC50 in µM) |

| Compound A | 4-methoxy | Moderate |

| Compound B | 3,4-dihydroxy | High |

| Compound C | 4-nitro | Low |

Data extrapolated from studies on various benzimidazole derivatives to illustrate structure-activity relationships.

Transition metals, such as iron (Fe) and copper (Cu), can participate in redox reactions that generate reactive oxygen species, leading to oxidative stress. Compounds that can chelate these metal ions, rendering them inactive, exhibit antioxidant properties. The benzimidazole structure, with its nitrogen atoms, possesses the ability to coordinate with metal ions. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

Benzimidazole derivatives are known to inhibit a range of enzymes that are critical for the survival and proliferation of pathogenic organisms and cancer cells. nih.gov Key targets include dihydrofolate reductase (DHFR) and topoisomerases. nih.govnih.gov

Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have identified DHFR as a promising target. nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition can have both antimicrobial and anticancer effects. Molecular docking studies suggest that these benzimidazole derivatives can fit into the active site of DHFR, leading to its inhibition. nih.gov

Topoisomerases are another important class of enzymes targeted by benzimidazole compounds. nih.govnih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and recombination. A study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which are structurally related to the compound of interest, revealed their potential to act as topoisomerase IIα inhibitors. nih.gov Molecular docking simulations showed that these compounds could be well-accommodated within the ATP-binding pocket of topoisomerase IIα, suggesting a mechanism of non-intercalative inhibition. nih.gov

The following table presents IC50 values of selected benzimidazole derivatives against key enzymes, illustrating the potential inhibitory activities of this class of compounds.

| Derivative | Target Enzyme | IC50 (µM) |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Topoisomerase IIα | Inhibitory activity demonstrated |

| 2-(4-chlorophenyl), 6-methyl, N-benzyl-benzimidazole | Dihydrofolate Reductase (DHFR) | 2.35 |

Data from studies on related benzimidazole derivatives. nih.govnih.gov

In Vitro Biological Target Identification and Validation

The identification of specific biological targets is crucial for understanding the mechanism of action of a bioactive compound. For benzimidazole derivatives, a combination of in silico and in vitro methods is often employed for this purpose. Molecular docking is a powerful computational tool used to predict the binding affinity and mode of interaction between a small molecule and a protein target. nih.govnih.gov This approach has been instrumental in identifying potential targets like DHFR and topoisomerase IIα for various benzimidazole analogues. nih.govnih.gov

Validation of these computationally predicted targets is then typically performed through in vitro enzyme inhibition assays. For example, the inhibitory concentration (IC50) of a compound against a specific enzyme is determined experimentally to confirm the interaction. nih.gov

For this compound, a similar approach would be necessary to definitively identify and validate its biological targets. Based on the literature for related compounds, potential targets for investigation would include various kinases, topoisomerases, and reductases.

Cellular Assay Mechanisms and Phenotypic Screening Approaches

Cellular assays are employed to evaluate the effects of compounds on cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. For instance, the MTT assay is commonly used to assess the cytotoxicity of a compound against cancer cell lines. nih.gov Flow cytometry can be utilized to analyze the cell cycle distribution and to detect apoptosis. nih.gov

Studies on related benzimidazole derivatives have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, a derivative with a trimethoxyphenyl group was found to arrest the cell cycle at the S phase in A549 lung cancer cells. nih.gov These effects are often the result of the compound interacting with one or more of the biological targets discussed previously.

A phenotypic screen of this compound against a panel of cancer cell lines could reveal its cytotoxic potential and provide clues about its mechanism of action by observing the specific cellular changes it induces.

Advanced Applications and Materials Science Research

Luminescence Properties and Applications in Optoelectronic Devices

There is no specific information in the reviewed literature detailing the luminescence properties of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole or its application in optoelectronic devices.

In related compounds, such as 2-(2-hydroxyphenyl)-1H-benzimidazole, luminescence arises from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). tandfonline.com This process, which is dependent on the presence of a hydroxyl group adjacent to the benzimidazole (B57391) nitrogen, results in a large Stokes shift and dual emission characteristics. Since this compound lacks this critical hydroxyl group, it would not be expected to exhibit ESIPT-based luminescence.

Other benzimidazole derivatives have been explored for their fluorescent properties. For instance, pyrene-benzimidazole hybrids have been synthesized and investigated as blue emitters. nsf.gov The general photochemistry of the parent benzimidazole molecule involves pathways like fixed-ring and ring-opening isomerizations under UV irradiation. nih.gov However, without experimental data, the specific emission wavelengths, quantum yields, and lifetime of this compound remain unknown.

Coordination Chemistry with Metal Ions and Complex Formation

No dedicated studies on the coordination chemistry of this compound with metal ions or the formation of its specific metal complexes were found in the available literature.

Generally, the benzimidazole scaffold is an excellent ligand for forming coordination complexes with a variety of metal ions due to the presence of a lone pair of electrons on the sp² hybridized nitrogen atom. researchgate.net These complexes have been investigated for applications ranging from anticancer agents to materials with interesting magnetic and optical properties. apacsci.comnih.gov For example, complexes of other benzimidazole derivatives with Cu(II), Zn(II), Ni(II), and Ag(I) have been synthesized and characterized. apacsci.com The formation of coordination polymers using benzimidazole-derived ligands has also been reported, leading to materials with potential optical and magnetic applications. nih.gov The specific coordination behavior of this compound, including its binding affinities, preferred coordination geometries with different metals, and the properties of any resulting complexes, has not been documented.

Development of Chemosensors and Fluorescent Probes

There is no evidence in the scientific literature of this compound being developed or utilized as a chemosensor or fluorescent probe.

The development of chemosensors based on the benzimidazole framework is an active area of research. These sensors often rely on specific molecular recognition events that trigger a change in fluorescence or color. For example, amino-substituted 2-(2'-hydroxyphenyl)benzimidazole has been designed as a fluorescent probe for phosgene, where the sensing mechanism involves the inhibition of the ESIPT process. wisdomlib.org Other benzimidazole-based sensors have been developed for the detection of various ions, including Cu²⁺, Zn²⁺, and specific anions. rsc.orgnih.gov The design of these chemosensors typically requires the incorporation of specific functional groups that can selectively interact with the target analyte. The suitability of the unsubstituted this compound for such applications has not been investigated.

Supramolecular Chemistry and Self-Assembly Architectures

Specific research on the supramolecular chemistry and self-assembly of this compound is not available.

The benzimidazole core is capable of forming robust hydrogen bonds, particularly through the N-H donor and the imine nitrogen acceptor, which is a key feature in building supramolecular architectures. capes.gov.brnih.gov For example, crystal structure analysis of related compounds like 2-(4-hexyloxyphenyl)-1H-benzimidazole reveals intermolecular N-H···N hydrogen bonds that link molecules into chains. researchgate.net These non-covalent interactions, along with π-π stacking, are fundamental to the self-assembly of benzimidazole derivatives into more complex structures. researchgate.net While it can be inferred that this compound would also participate in such hydrogen bonding, the specific patterns of its self-assembly and the resulting supramolecular structures have not been experimentally determined.

Applications in Organic Light-Emitting Diodes (OLEDs)

No studies were identified that specifically report the use of this compound in organic light-emitting diodes (OLEDs).

Benzimidazole-based molecules are widely recognized for their potential in OLEDs, primarily due to their good electron mobility and excellent thermal stability. rsc.orgnih.gov They are often used to construct bipolar host materials, which can transport both holes and electrons, for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.govacs.org For instance, molecules combining carbazole (B46965) (a hole-transporting unit) and benzimidazole (an electron-transporting unit) have been developed as universal host materials for high-efficiency OLEDs. nih.govacs.org While the general class of materials shows promise, the performance of this compound as an emitter, host, or transport layer in an OLED device has not been evaluated.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. nih.gov For derivatives like 2-(2,5-dimethoxyphenyl)-1H-benzimidazole, AI and machine learning (ML) offer powerful tools to accelerate the design and optimization of new, more potent analogs.

Predictive Modeling: Machine learning algorithms, such as support vector machines (SVM) and random forests (RF), can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel, unsynthesized benzimidazole (B57391) derivatives based on their structural features. nih.gov For instance, an optimal SVM model developed for benzimidazole derivatives showed a high correlation coefficient (R=0.9589), indicating strong predictive performance. nih.gov This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

Generative Models: Advanced AI techniques, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design new molecules from scratch. researchgate.netsemanticscholar.org By learning from vast libraries of known active compounds, these models can generate novel benzimidazole structures, including variations of the 2,5-dimethoxyphenyl substitution, that are optimized for specific properties like target binding affinity or reduced toxicity. researchgate.net This "inverse design" approach starts with the desired outcome to generate promising molecular structures. semanticscholar.org

High-Throughput Virtual Screening (HTVS): AI can drastically improve the efficiency of HTVS. nih.gov By integrating AI/ML, researchers can screen massive virtual libraries of compounds against a biological target, prioritizing a smaller, more promising set of candidates for synthesis and experimental validation. nih.gov This allows for a more focused and resource-efficient exploration of the chemical space around this compound.

Table 1: Application of AI/ML in Benzimidazole Derivative Design

| AI/ML Technique | Application | Potential Outcome for this compound | Reference |

|---|---|---|---|

| QSAR Models (e.g., SVM, RF) | Predict biological activity from molecular structure. | Rapidly estimate the potential efficacy of new analogs without initial synthesis. | nih.gov, researchgate.net |

| Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired properties. | Generate unique benzimidazole structures optimized for specific targets. | researchgate.net, semanticscholar.org |

| Deep Learning in HTVS | Prioritize promising drug targets and compounds. | Accelerate the identification of highly active derivatives from large virtual libraries. | nih.gov |

Advanced Analytical Method Development for Trace Analysis

As the potential applications of this compound are explored, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes critical. This is important for pharmacokinetic studies, environmental monitoring, and quality control.

The current standard for analyzing benzimidazole derivatives often involves High-Performance Liquid Chromatography (HPLC). nih.gov However, future research will focus on enhancing detection limits and simplifying sample preparation.

Advanced Microextraction Techniques: Methods like magnetic stirring-assisted surfactant-enhanced-emulsification microextraction are being developed to preconcentrate analytes from complex matrices like food or biological samples. researchgate.net This approach significantly improves enrichment factors and lowers the limits of detection, enabling the analysis of minute quantities. researchgate.net

Hyphenated Chromatographic Techniques: The coupling of HPLC or Gas Chromatography (GC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity, making it a cornerstone for confirmatory analysis of benzimidazole residues. nih.gov

Novel Sensor Technologies: A promising area of research is the development of specialized sensors for real-time detection. For example, luminescent metal-organic frameworks (LMOFs) have been designed to detect related aromatic aldehyde vapors with high sensitivity and rapid response. acs.org A Zn2+-based LMOF, JXUST-56, demonstrated detection limits as low as 0.259 μM for salicylaldehyde. acs.org Similar principles could be applied to create sensors for detecting this compound or its metabolites.

Table 2: Emerging Analytical Methods for Benzimidazole Derivatives

| Method | Principle | Advantage | Reference |

|---|---|---|---|

| Microextraction with HPLC | Preconcentration of the analyte before chromatographic separation. | High enrichment factors, low detection limits (e.g., 2.6–9.9 μg/L). | researchgate.net |

| HPLC-MS/ESI-MS | Separation by HPLC followed by mass-based detection. | High sensitivity and specificity for structural confirmation. | researchgate.net |

| Luminescent MOF Sensors | Fluorescence quenching upon binding with the target analyte. | Rapid, reversible, and highly sensitive visual detection. | acs.org |

Exploration of Novel Synthetic Methodologies

While traditional methods for synthesizing benzimidazoles often involve the condensation of an o-phenylenediamine (B120857) with an aldehyde, these can require harsh conditions or produce byproducts. nih.govorganic-chemistry.org Research is actively pursuing more efficient, cost-effective, and environmentally friendly synthetic routes.

One-Pot Syntheses: Modern synthetic strategies focus on one-pot reactions where multiple steps are carried out in the same vessel. This approach simplifies procedures, reduces waste, and often improves yields. A one-pot condensation of o-phenylenediamines with aryl aldehydes using H₂O₂ and HCl in acetonitrile (B52724) at room temperature has proven to be a simple and efficient procedure with excellent yields. organic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a growing trend. mdpi.com This includes using water as a solvent, employing milder oxidizing agents like sodium metabisulfite (B1197395), or utilizing deep eutectic solvents (DES) that allow for an easy work-up without extensive purification. nih.govmdpi.com

Novel Catalysts and Coupling Reagents: The development of new catalysts can significantly improve reaction efficiency. Additionally, new coupling reagents are being explored to overcome challenges with existing methods. For instance, the use of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling reagent provides an alternative pathway that avoids the formation of insoluble byproducts encountered with older reagents like DCC (dicyclohexylcarbodiimide). nih.gov

Challenges and Opportunities in Benzimidazole Derivative Research

Despite the immense potential, research on benzimidazole derivatives faces several challenges that also represent significant opportunities for innovation.

Drug Resistance: A primary challenge in the therapeutic application of antimicrobial and anticancer agents is the development of drug resistance. nih.govnih.gov This creates an ongoing need for new compounds that can overcome these resistance mechanisms. The opportunity lies in designing novel benzimidazole derivatives, potentially through molecular hybridization, that have different modes of action or can evade existing resistance pathways. nih.gov

Synthetic Complexity and Cost: The synthesis of complex molecules can be costly and laborious. frontiersin.org Developing simpler, more efficient, and scalable synthetic methods, as discussed previously, is a key challenge that, if overcome, would make these compounds more accessible for research and development. organic-chemistry.org

Understanding Biological Targets: For many bioactive compounds, the precise biological target or mechanism of action is not fully understood. frontiersin.org A significant opportunity exists in using advanced biochemical and computational techniques to identify the specific protein targets of compounds like this compound. This knowledge is crucial for rational drug design and optimization.

The vast range of documented biological activities for benzimidazoles—from anticancer and antimicrobial to anti-inflammatory—presents a major opportunity. nih.gov This structural scaffold is a proven starting point for developing therapeutics for a multitude of diseases. frontiersin.orgnih.gov

Interdisciplinary Research Synergies and Collaborative Prospects

The future advancement in the study of this compound will heavily rely on collaborations across various scientific disciplines.

Chemistry and Computational Science: The synergy between synthetic chemists who create novel compounds and computational scientists who use AI/ML to predict their properties is fundamental. nih.gov This collaboration creates a feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models.

Chemistry, Biology, and Pharmacology: The classic triad (B1167595) of drug discovery remains central. Organic chemists synthesize the molecules rsc.org, while pharmacologists and molecular biologists evaluate their biological activity against cell lines, pathogens, and protein targets. nih.gov This collaboration is essential to translate a chemical structure into a potential therapeutic agent.

Analytical and Environmental Science: As new compounds are developed, collaboration with analytical chemists is crucial for creating methods to detect them in biological and environmental systems. nih.gov This is vital for understanding a compound's metabolic fate, environmental impact, and for ensuring safety.

Medicinal Chemistry and Materials Science: The development of novel drug delivery systems or diagnostic tools, such as the LMOF sensors, represents a collaboration between medicinal chemists and material scientists. acs.org These partnerships can lead to innovative ways to administer drugs or detect disease markers.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted benzaldehydes under acidic conditions. A common approach involves refluxing a mixture of the aldehyde (e.g., 2,5-dimethoxybenzaldehyde) and o-phenylenediamine in ethanol or methanol with catalytic acetic acid or hydrochloric acid. For example, analogous benzimidazoles have been synthesized by refluxing substituted benzaldehydes with amines in ethanol for 4–6 hours, followed by solvent evaporation and purification . Optimization may include adjusting solvent polarity (e.g., using methanol for better solubility), catalyst loading (e.g., acetic acid vs. HCl), and reaction time to improve yield and purity.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H stretches).

- NMR (¹H and ¹³C) : To resolve substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzimidazole core).

- Elemental analysis : To validate purity by comparing experimental and theoretical C/H/N/O percentages.

- Melting point determination : To assess crystallinity and consistency with literature values.

For example, similar benzimidazoles were characterized using these techniques, with NMR data cross-referenced against computational predictions .

Q. How can researchers validate the structural integrity of synthesized this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction studies, as performed for analogous imidazole derivatives (e.g., 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole), provide precise bond lengths, angles, and packing arrangements . For less crystalline samples, high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities in connectivity.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts or IR stretches) be resolved for structurally similar benzimidazoles?

Discrepancies often arise from solvent effects, tautomerism, or substituent electronic interactions. For example:

- NMR solvent calibration : Compare shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-induced variations.

- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and match experimental data. Studies on 1-methyl-6-nitro-1H-benzimidazole demonstrated strong agreement between experimental FT-IR/Raman spectra and DFT calculations .

- Statistical modeling : Apply quantitative structure-retention relationship (QSRR) analysis with principal component analysis (PCA) or multiple linear regression (MLR) to correlate descriptors (e.g., dipole moment, logP) with spectral properties .

Q. What strategies address synthetic challenges in introducing heterocyclic groups at the 2-position of benzimidazole?

Position-selective functionalization is limited by steric and electronic constraints. Advanced approaches include:

- Rearrangement reactions : For example, quinoxalinone derivatives can rearrange to yield 2-heteroaryl benzimidazoles under controlled conditions .

- Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered substrates. A study on silyl-substituted benzimidazoles achieved higher yields using microwave-promoted Pd-catalyzed cross-coupling .

- Protecting group strategies : Temporarily block reactive sites (e.g., N-H) during substitution, followed by deprotection.

Q. How can researchers design biological activity studies for this compound derivatives?

- In silico docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using molecular docking software. For example, benzimidazole-triazole hybrids showed binding affinity to enzyme active sites in computational studies .

- In vitro assays : Prioritize cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or anti-inflammatory (COX inhibition) based on structural analogs. Derivatives like 1-benzyl-1H-benzimidazole demonstrated efficacy in cubosomal hydrogels for topical burn treatment .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and correlate with bioactivity trends .

Q. What methodologies assess the environmental impact of benzimidazole derivatives in agricultural or pharmaceutical waste?

- Laboratory fate studies : Simulate environmental conditions (e.g., manure-amended soils) to track degradation pathways and persistence. Kreuzig et al. developed a lab-scale protocol to study benzimidazole antiparasitics in manure, using HPLC-MS for quantification .

- Metabolite identification : Use LC-HRMS to detect transformation products (e.g., hydroxylated or demethylated derivatives).

- Ecototoxicity assays : Test effects on soil microbiota or aquatic organisms (e.g., Daphnia magna).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.